methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate
Description
Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate is a complex organic compound combining a phthalimide (1,3-dioxoisoindole) moiety and a 3-hydroxy-2-naphthoate ester linked via a methylene bridge. The phthalimide group is known for its role in medicinal chemistry, often contributing to anticonvulsant, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
methyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-27-21(26)16-10-12-6-2-3-7-13(12)17(18(16)23)11-22-19(24)14-8-4-5-9-15(14)20(22)25/h2-10,23H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYILUNEZMIITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 281.27 g/mol. Its structure features a naphthalene ring substituted with hydroxy and ester groups, which are essential for its biological activity.
Synthesis
The compound can be synthesized through various chemical reactions involving isoindole derivatives and naphthoic acid derivatives. The synthetic pathways often include steps such as esterification and cyclization to form the desired structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of related structures showed selective inhibition of colon cancer cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT116 cells . Notably, the highest activity was recorded for specific compounds (7a and 7g), suggesting a potential mechanism involving apoptosis and cell cycle arrest.
The mechanism of action for these compounds often involves the modulation of signaling pathways associated with cancer cell survival. For example, the inhibition of heat shock protein 90 (HSP90) and TRAP1 has been linked to the observed anticancer effects. This suggests that this compound may exert its effects through similar pathways .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. The disk diffusion method has been employed to evaluate the effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, showcasing potential therapeutic applications in infectious diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related molecules, focusing on key features such as molecular architecture, biological activity, and physicochemical properties. Below is a detailed analysis:
Table 1: Comparative Analysis of Methyl 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate and Analogues
Key Structural and Functional Comparisons
Naphthoate vs. Benzoate Systems :
- The 3-hydroxy-2-naphthoate group in the target compound provides extended aromaticity compared to benzoate derivatives (), which may enhance π-π stacking interactions in enzyme binding pockets .
Bioactivity Trends :
- Phthalimide-containing compounds consistently exhibit anti-inflammatory and anticancer properties (). The hydroxy group in the target compound could further modulate activity by increasing solubility or enabling hydrogen bonding.
- Methyl 3-hydroxy-2-naphthoate () lacks the phthalimide group but serves as a critical intermediate in synthesizing bioactive naphthalene derivatives, suggesting the target compound’s dual functionality could offer synergistic effects.
Molecular weight (~363 g/mol, estimated) places the compound within the "drug-like" range, though its logP value (predicted >3) may favor lipid bilayer penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
